molecular formula C9H12O3 B3057513 2-Acetyl-5-methylcyclohexane-1,3-dione CAS No. 81930-38-3

2-Acetyl-5-methylcyclohexane-1,3-dione

Cat. No.: B3057513
CAS No.: 81930-38-3
M. Wt: 168.19 g/mol
InChI Key: RUOLGPCSCIUTDG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methylcyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-cyclohexanedione with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes acylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methylcyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-5-methylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone functionalities allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in modulation of enzymatic activities or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-5-methylcyclohexane-1,3-dione is unique due to the presence of both acetyl and methyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications .

Properties

IUPAC Name

2-acetyl-5-methylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLGPCSCIUTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512340
Record name 2-Acetyl-5-methylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81930-38-3
Record name 2-Acetyl-5-methylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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